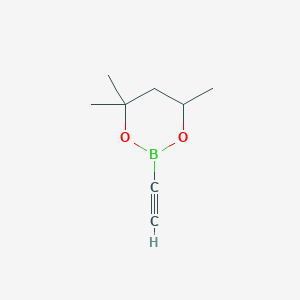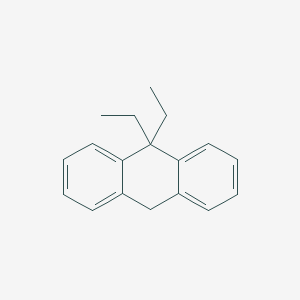
9,9-Diethyl-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Diethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which include two ethyl groups attached to the 9th and 10th positions of the anthracene ring system
Vorbereitungsmethoden
The synthesis of 9,9-Diethyl-9,10-dihydroanthracene typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol as reducing agents . Another approach involves the use of magnesium as a reducing agent . The crude product can be purified by column chromatography, eluted with hexane, and further purified by recrystallization from ethanol .
Analyse Chemischer Reaktionen
9,9-Diethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium/ethanol or magnesium.
Substitution: It can participate in substitution reactions, although specific reagents and conditions for these reactions are less commonly documented.
The major products formed from these reactions include the corresponding anthracene derivatives and other substituted anthracenes.
Wissenschaftliche Forschungsanwendungen
9,9-Diethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a hydrogen donor in transfer hydrogenation reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, although specific applications in biology are less documented.
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 9,9-Diethyl-9,10-dihydroanthracene involves its ability to donate hydrogen atoms in chemical reactions. This property makes it useful in transfer hydrogenation processes, where it acts as a hydrogen donor to facilitate the reduction of other compounds . The molecular targets and pathways involved in its action are primarily related to its role as a hydrogen donor.
Vergleich Mit ähnlichen Verbindungen
9,9-Diethyl-9,10-dihydroanthracene can be compared with other similar compounds, such as:
9,10-Dihydroanthracene: This compound is a simpler derivative of anthracene without the ethyl groups.
9,10-Dithioanthracene: This derivative contains thiol groups and is studied for its unique properties, including its ability to move on surfaces when heated.
9,10-Diethoxyanthracene: This compound is used as a photo sensitizing agent and in the preparation of polymetallic complexes.
The uniqueness of this compound lies in its specific structural modifications, which impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
22702-34-7 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
10,10-diethyl-9H-anthracene |
InChI |
InChI=1S/C18H20/c1-3-18(4-2)16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
RJBXOMACGBPRNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2CC3=CC=CC=C31)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


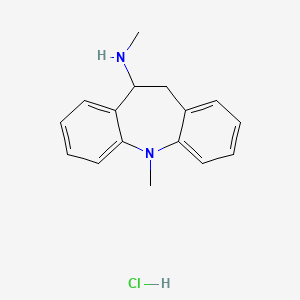
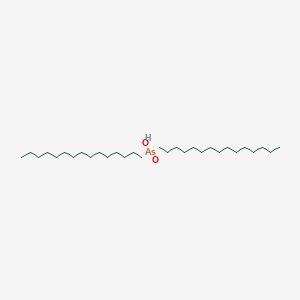
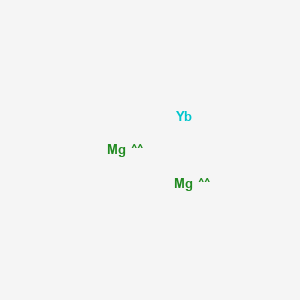
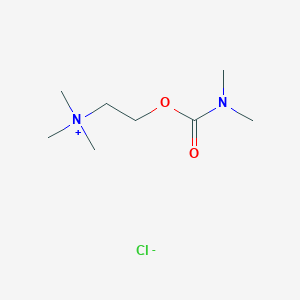
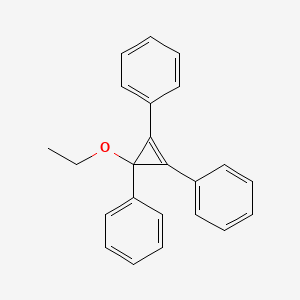
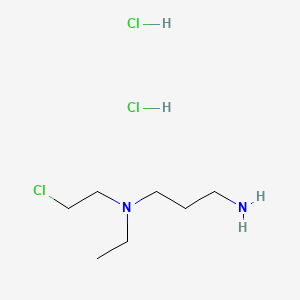
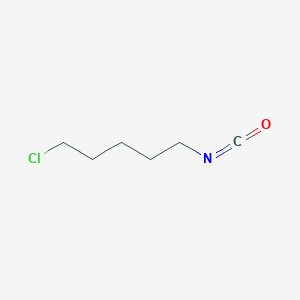
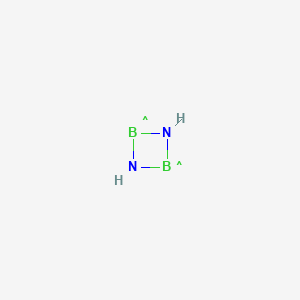

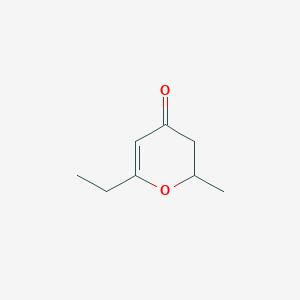
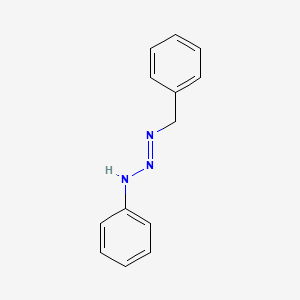
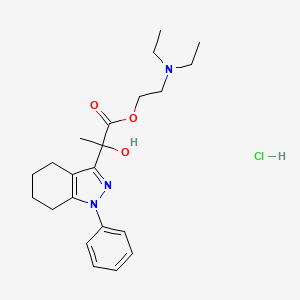
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
